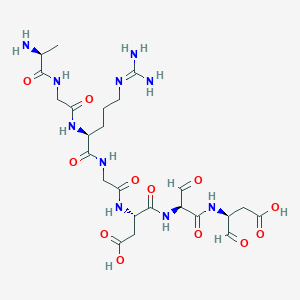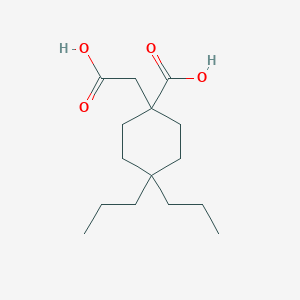
1,3-Propanediol, 2-((9H-fluoren-2-ylmethyl)amino)-2-methyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Propanediol, 2-((9H-fluoren-2-ylmethyl)amino)-2-methyl-, hydrochloride is a compound that has been extensively studied for its potential applications in various fields of science. It is a chemical compound that belongs to the class of organic compounds known as amino alcohols.
Mecanismo De Acción
The mechanism of action of 1,3-Propanediol, 2-((9H-fluoren-2-ylmethyl)amino)-2-methyl-, hydrochloride is not well understood. However, studies have suggested that the compound acts as a charge carrier in organic electronic devices. The compound has been shown to have excellent charge transport properties, which makes it a promising material for use in these devices.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 1,3-Propanediol, 2-((9H-fluoren-2-ylmethyl)amino)-2-methyl-, hydrochloride. However, studies have suggested that the compound is relatively non-toxic and has low cytotoxicity. This makes it a promising material for use in biomedical applications such as drug delivery systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of 1,3-Propanediol, 2-((9H-fluoren-2-ylmethyl)amino)-2-methyl-, hydrochloride is its excellent charge transport properties. This makes it a promising material for use in organic electronic devices. However, the compound has limited solubility in common organic solvents, which can make it challenging to work with in a laboratory setting.
Direcciones Futuras
There are several future directions for the research and development of 1,3-Propanediol, 2-((9H-fluoren-2-ylmethyl)amino)-2-methyl-, hydrochloride. One of the primary areas of research is in the development of new organic electronic devices. The compound has shown promise in this area, and further research is needed to fully understand its potential applications. Additionally, the compound has potential applications in the field of biomedicine, particularly in drug delivery systems. Further research is needed to fully understand the biochemical and physiological effects of the compound and its potential applications in this field.
Conclusion:
In conclusion, 1,3-Propanediol, 2-((9H-fluoren-2-ylmethyl)amino)-2-methyl-, hydrochloride is a promising compound that has potential applications in various fields of science. Its excellent charge transport properties make it a promising material for use in organic electronic devices, while its low cytotoxicity makes it a promising material for use in biomedical applications. Further research is needed to fully understand the potential applications of this compound and to develop new materials based on its structure.
Métodos De Síntesis
The synthesis of 1,3-Propanediol, 2-((9H-fluoren-2-ylmethyl)amino)-2-methyl-, hydrochloride involves the reaction of 2-((9H-fluoren-2-yl)methylamino)-1-propanol with hydrochloric acid. This reaction results in the formation of the hydrochloride salt of the compound. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
1,3-Propanediol, 2-((9H-fluoren-2-ylmethyl)amino)-2-methyl-, hydrochloride has been extensively studied for its potential applications in various fields of science. One of the primary areas of research has been in the field of organic electronics. This compound has been shown to have excellent charge transport properties, making it a promising material for use in organic electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Propiedades
Número CAS |
133550-82-0 |
|---|---|
Nombre del producto |
1,3-Propanediol, 2-((9H-fluoren-2-ylmethyl)amino)-2-methyl-, hydrochloride |
Fórmula molecular |
C18H22ClNO2 |
Peso molecular |
319.8 g/mol |
Nombre IUPAC |
2-(9H-fluoren-2-ylmethylamino)-2-methylpropane-1,3-diol;hydrochloride |
InChI |
InChI=1S/C18H21NO2.ClH/c1-18(11-20,12-21)19-10-13-6-7-17-15(8-13)9-14-4-2-3-5-16(14)17;/h2-8,19-21H,9-12H2,1H3;1H |
Clave InChI |
RZNABSQUNOSQCT-UHFFFAOYSA-N |
SMILES |
CC(CO)(CO)NCC1=CC2=C(C=C1)C3=CC=CC=C3C2.Cl |
SMILES canónico |
CC(CO)(CO)NCC1=CC2=C(C=C1)C3=CC=CC=C3C2.Cl |
Otros números CAS |
133550-82-0 |
Sinónimos |
2-(9H-fluoren-2-ylmethylamino)-2-methyl-propane-1,3-diol hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



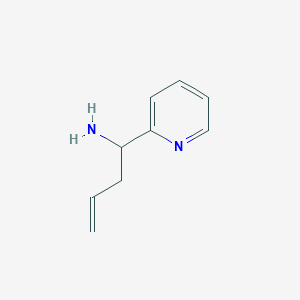
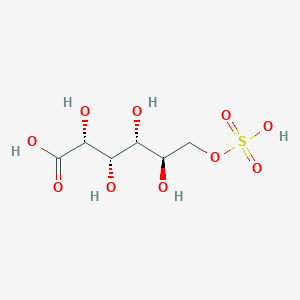

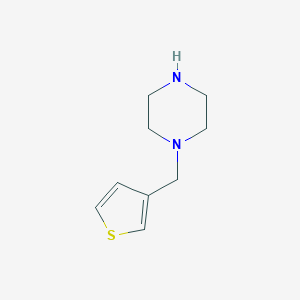
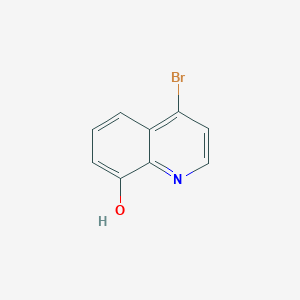

![[4-(Trifluoromethyl)phenyl]thiourea](/img/structure/B162154.png)
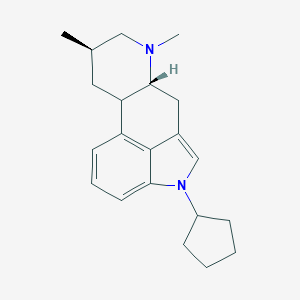

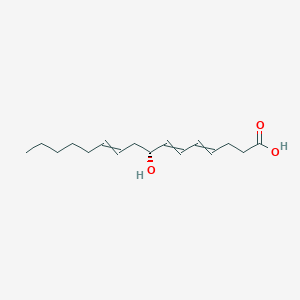
![3,4,7,8-Tetrahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dione](/img/structure/B162163.png)
